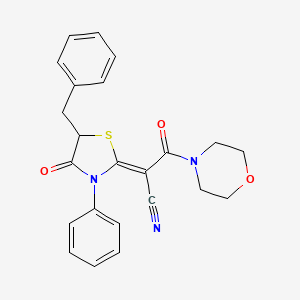
(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines are five-membered heterocycles that often exhibit significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines thiazolidine derivatives with morpholine and other reactants under specific conditions. The structural characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the integrity and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have demonstrated that thiazolidine derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for growth.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| (Z)-2-(5-benzyl-4-oxo-thiazolidin) | E. coli, S. aureus | Moderate to High |
| 4-Oxo-thiazolidin derivatives | K. pneumoniae, P. aeruginosa | High |
| 5-thiazolidine derivatives | C. albicans, Cryptococcus neoformans | Significant |
Anticancer Properties
Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects against several cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Studies have shown that certain thiazolidine derivatives significantly reduce cell viability in these cancer types .
Case Study: Cytotoxicity Evaluation
In a study by Da Silva et al., thiazolidinones were synthesized and tested against glioblastoma cells, revealing potent antitumor activity attributed to the compound's ability to induce apoptosis . The results indicated that specific derivatives exhibited a reduction in cell viability by over 70% at certain concentrations.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some thiazolidines act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may influence receptor pathways involved in inflammation or immune response.
- DNA Interaction : Certain derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
属性
IUPAC Name |
(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c24-16-19(21(27)25-11-13-29-14-12-25)23-26(18-9-5-2-6-10-18)22(28)20(30-23)15-17-7-3-1-4-8-17/h1-10,20H,11-15H2/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZBWGFYMVYEN-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














